molecular formula C17H15N5O5S B2584414 N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide CAS No. 1091461-05-0

N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide

Cat. No. B2584414
CAS RN: 1091461-05-0
M. Wt: 401.4
InChI Key: MAEDMIVOEURPQT-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrimidinone, an oxadiazole, and a thioacetyl group. Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidine, with the addition of a carbonyl group. Oxadiazoles are aromatic rings containing two oxygen atoms and two nitrogen atoms . Thioacetyl groups are sulfur analogs of acetyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidinone and oxadiazole rings, along with the thioacetyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrimidinone ring could potentially undergo nucleophilic addition reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

A study on a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety utilized NMR techniques for structural determination. The research demonstrated the synthesis process and provided insights into the compound's configuration, highlighting the significance of NMR in analyzing similar complex molecules (Li Ying-jun, 2012).

Anticancer Applications

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed potential anticancer activities. One study found that certain derivatives exhibited notable cancer cell growth inhibition, suggesting the promise of these compounds in developing new anticancer agents (M. M. Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Properties

Compounds synthesized from 1,3,4-oxadiazole showed significant anti-inflammatory and analgesic effects. This research suggests the potential of these molecules in creating new treatments for inflammation and pain management (L. Nargund et al., 1994).

Antimicrobial and Cytotoxic Activities

Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and tested for their antimicrobial and cytotoxic activities, showing efficacy against various bacterial strains and cancer cells. This indicates the broad application potential of similar compounds in treating infections and cancer (M. Noolvi et al., 2014).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its synthesis. Additionally, the compound could be modified to improve its properties or to create new compounds with potential biological activity .

properties

IUPAC Name

N-[3-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S/c1-10(23)18-12-4-2-3-11(7-12)13(24)9-28-17-21-20-15(27-17)8-22-6-5-14(25)19-16(22)26/h2-7H,8-9H2,1H3,(H,18,23)(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDMIVOEURPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide

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